molecular formula C6H15NS B140849 2-(Diethylamino)ethanethiol CAS No. 100-38-9

2-(Diethylamino)ethanethiol

Cat. No. B140849
CAS RN: 100-38-9
M. Wt: 133.26 g/mol
InChI Key: YBDSNEVSFQMCTL-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethanethiol is a compound that has been explored for its utility in various chemical applications. It is commercially available as its HCl salt and has been reported to be effective in the deprotection of aromatic methyl ethers, providing phenols in good to excellent yields. The compound's ability to be easily extracted into the aqueous phase by quenching with dilute acid is a significant advantage, as it allows for an essentially odorless workup, which is a clear improvement over the use of more common thiols like ethanethiol .

Synthesis Analysis

The synthesis of 2-(diethylamino)ethanethiol and its derivatives has been described in the literature. One method involves the formation of isothiouronium salts from 2-(dialkylamino)ethyl chlorides through the reaction with thiourea, followed by alkaline hydrolysis. This synthesis route is particularly relevant for creating standards used in analytical chemical methods to monitor chemical warfare agents and their precursors or metabolites .

Molecular Structure Analysis

While the specific molecular structure analysis of 2-(diethylamino)ethanethiol is not detailed in the provided papers, the related compound, 2-(diethylamino)ethyl methacrylate, has been used to prepare alginic acid-poly[2-(diethylamino)ethyl methacrylate] (ALG-PDEA) nanoparticles. These nanoparticles are monodispersed and stable in aqueous solutions, and their size can be controlled by varying the amount of initiator or changing the concentration of reactants .

Chemical Reactions Analysis

2-(Diethylamino)ethanethiol participates in reactions that lead to the deprotection of aromatic methyl ethers, resulting in the formation of phenols and the byproduct 2-(diethylamino)ethyl methyl sulfide. The reaction's efficiency and the ability to perform an odorless workup make it a valuable reagent in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 2-(diethylamino)ethyl methacrylate, a related compound, have been studied. These copolymers exhibit thermo- and pH-sensitive behavior, with changes in temperature, pH, and ionic strength affecting their structural and dynamic characteristics. The copolymers demonstrate intramolecular interactions and the formation of intramolecular hydrophobic domains, which are influenced by the temperature and ionic strength of the solutions. These properties are crucial for applications in drug delivery systems and the construction of functional mesoscopic architectures .

Scientific Research Applications

  • Odorless Deprotection of Aromatic Methyl Ethers : 2-(Diethylamino)ethanethiol serves as a new reagent for the deprotection of aromatic methyl ethers. This method offers an essentially odorless workup due to the easy extraction of the deprotecting reagent and byproducts into the aqueous phase, presenting a clear advantage over more common thiols like ethanethiol (Magano et al., 2006).

  • CO2 Absorption Studies : In the context of environmental studies, 2-(Diethylamino)ethanethiol (referred to as DEAB in the study) has been examined for its efficacy in absorbing carbon dioxide. The study compares its absorption flux to other compounds, highlighting its performance under varying CO2 partial pressures and other conditions (Masoumi et al., 2014).

  • Detection of V-type Nerve Agent Degradation Products : This compound is utilized in the detection of thiol-containing degradation products of V-type nerve agents. It plays a crucial role in a microchip capillary electrophoresis and electrochemical detection process, highlighting its importance in security and defense-related applications (Wang et al., 2004).

  • Analysis of Sulfur Compounds in Wine : In the food and beverage industry, 2-(Diethylamino)ethanethiol is used in the analysis of sulfur compounds, specifically ethanethiol and diethyl disulfide, in wine. This is significant for understanding flavor profiles and potential spoilage (Belancic Majcenovic et al., 2002).

  • Studies on Electron-Induced Dissociation : The dissociation of ethanethiol and the formation of specific compounds on gold surfaces have been studied using 2-(Diethylamino)ethanethiol. This is relevant in the field of surface chemistry and materials science (Li et al., 2012).

  • Synthesis for Analytical Chemical Methods : It has been used in the synthesis of compounds that can act as standards for analytical chemical methods to monitor chemical warfare agents and their precursors or metabolites, demonstrating its importance in analytical chemistry (Stýskala et al., 2007).

  • Investigation in Methanol Synthesis : The compound has been investigated in the context of methanol synthesis from carbon dioxide, particularly focusing on its role in the formation of certain esters and their conversion (Hemmann et al., 2018).

  • Emulsion Polymerization of Styrene : It has been used in the synthesis of homopolymers and as a macromolecular chain transfer agent in the emulsion polymerization of styrene. This is particularly significant in the field of polymer science (Manguian et al., 2006).

  • Conformational Changes in Solution : The compound has been studied for its conformational changes in different pH regions, demonstrating the importance of hydrogen bonding in its structure (Ohno et al., 2003).

  • Chemosensor for Cu2+ Detection : A chemosensor involving 2-(Diethylamino)ethanethiol has been developed for the detection of Cu2+, highlighting its application in analytical chemistry and environmental monitoring (Fanna et al., 2018).

Safety And Hazards

2-(Diethylamino)ethanethiol does not rapidly react with air or water. No information is available about its fire hazard or health hazard. It belongs to the reactive groups of Amines, Phosphines, and Pyridines; Sulfides, Organic .

properties

IUPAC Name

2-(diethylamino)ethanethiol
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InChI

InChI=1S/C6H15NS/c1-3-7(4-2)5-6-8/h8H,3-6H2,1-2H3
Source PubChem
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InChI Key

YBDSNEVSFQMCTL-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCS
Source PubChem
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Molecular Formula

C6H15NS
Record name 2-(N,N-DIETHYLAMINO)ETHANETHIOL
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DSSTOX Substance ID

DTXSID1074414
Record name 2-(Diethylamino)ethanethiol
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Molecular Weight

133.26 g/mol
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Physical Description

This is a chemical weapon precursor or chemical weapon impurity which is similar to 2-diethylaminoethanol. See the chemical datasheet for 2-diethylaminoethanol for more information.
Record name 2-(N,N-DIETHYLAMINO)ETHANETHIOL
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Product Name

2-(Diethylamino)ethanethiol

CAS RN

100-38-9
Record name 2-(N,N-DIETHYLAMINO)ETHANETHIOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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